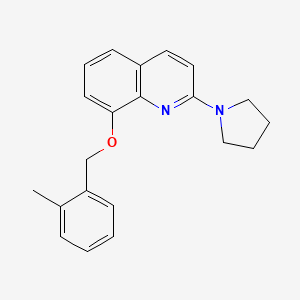
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a chemical compound that has been extensively studied by scientists due to its potential applications in scientific research. This compound is also known by its chemical formula, C24H26N2O, and has various properties that make it an ideal candidate for research purposes.
Aplicaciones Científicas De Investigación
Sustainable Synthesis
Mastalir et al. (2016) described an environmentally benign and practical synthesis of substituted quinolines and pyrimidines, emphasizing high atom efficiency and selective bond formations. This process, catalyzed by a hydride Mn(I) PNP pincer complex, underscores the potential of quinoline derivatives in green chemistry applications (Matthias Mastalir et al., 2016).
Anticancer and Antimicrobial Activities
Quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties. Solomon and Lee (2011) reviewed the use of quinoline as a privileged scaffold in cancer drug discovery, highlighting its effectiveness against various cancer targets due to the synthetic versatility of quinoline, which allows for the generation of structurally diverse derivatives (V. Solomon & H. Lee, 2011).
Ferlin et al. (2001) synthesized novel pyrrolo[3,2-f]quinoline derivatives and evaluated their antiproliferative activity against a panel of cell lines, particularly those derived from leukemias. These compounds demonstrated cell growth inhibitory properties, suggesting their potential in anticancer therapy (M. Ferlin et al., 2001).
Anticorrosive Materials
Quinoline and its derivatives are also recognized for their application as anticorrosive materials. Verma, Quraishi, and Ebenso (2020) discussed the effectiveness of quinoline derivatives against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This comprehensive review underlines the significance of quinoline derivatives in corrosion inhibition (C. Verma, M. Quraishi & E. Ebenso, 2020).
Propiedades
IUPAC Name |
8-[(2-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-7-2-3-8-18(16)15-24-19-10-6-9-17-11-12-20(22-21(17)19)23-13-4-5-14-23/h2-3,6-12H,4-5,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLYZHVXYYYVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

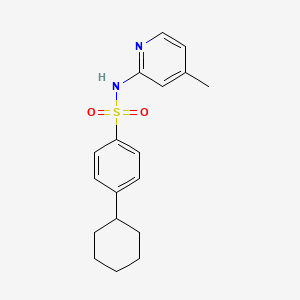
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
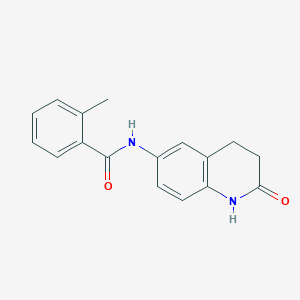

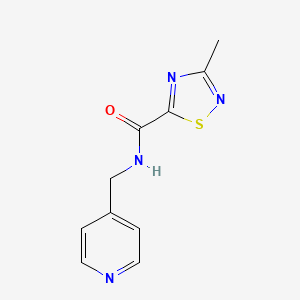
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
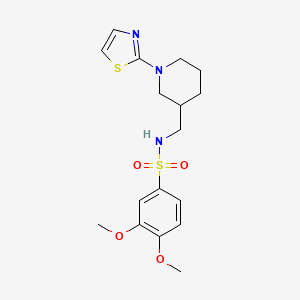

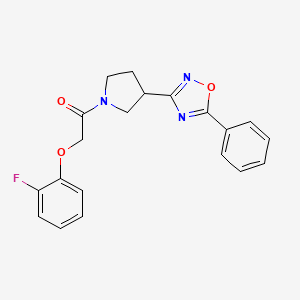
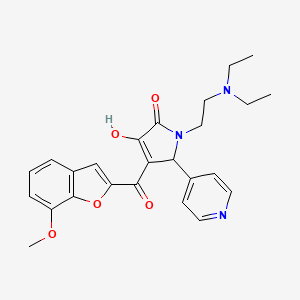
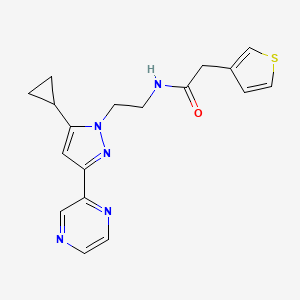

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)
